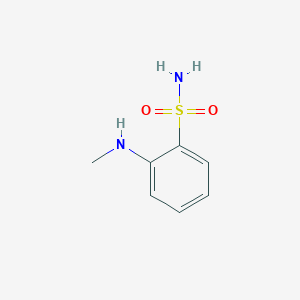

2-(Methylamino)benzene-1-sulfonamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(methylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9-6-4-2-3-5-7(6)12(8,10)11/h2-5,9H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLQHRUYBCULFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501444 | |

| Record name | 2-(Methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21639-28-1 | |

| Record name | 2-(Methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methylamino Benzene 1 Sulfonamide and Its Analogues

Core Synthetic Approaches to Sulfonamide Scaffolds

The formation of the sulfonamide S-N bond is the critical step in synthesizing the core structure. Classical and modern methods have been developed to achieve this transformation with high efficiency and broad substrate scope.

Sulfonylation Reactions of Amines via Sulfonyl Chlorides and Related Reagents

The most traditional and widely practiced method for constructing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.inresearchgate.net This nucleophilic substitution reaction is robust, and various conditions have been optimized to accommodate a wide range of substrates.

For the synthesis of a molecule like 2-(methylamino)benzene-1-sulfonamide, this could involve the reaction of N-methylaniline with chlorosulfonic acid or a related sulfonylating agent, followed by amination. A more common approach for analogues involves reacting a substituted aniline (B41778) with a specific benzenesulfonyl chloride. The choice of base and solvent is crucial for the reaction's success. Pyridine (B92270) is frequently used as both a base and a solvent, often leading to high yields. cbijournal.com For instance, studies have reported quantitative yields for the reaction between anilines and benzenesulfonyl chlorides at temperatures ranging from 0 to 25 °C using pyridine as the base. cbijournal.com Other organic bases such as triethylamine (B128534) (TEA) are also effective. cbijournal.com

Modern advancements in this area focus on greener and more efficient protocols. Microwave-assisted synthesis under solvent- and catalyst-free conditions has emerged as a powerful alternative, offering excellent yields in short reaction times and simplifying product work-up. rsc.org Additionally, methods for the in situ generation of sulfonyl chlorides from thiols or sulfonic acids, followed by immediate reaction with an amine, circumvent the need to handle often unstable sulfonyl chloride intermediates. organic-chemistry.orgprinceton.edu For example, the combination of H₂O₂ and SOCl₂ can directly convert thiols to their corresponding sulfonyl chlorides, which then react with amines to produce sulfonamides in high yields. organic-chemistry.org

| Amine Substrate | Sulfonylating Agent | Base | Solvent | Conditions | Yield (%) | Reference(s) |

| Aniline | Benzene (B151609) sulfonyl chloride | Pyridine | Pyridine | 0-25 °C | 100 | cbijournal.com |

| p-Toluidine | Tosyl chloride | Pyridine | Pyridine | 0-25 °C | 100 | cbijournal.com |

| Aniline | Benzene sulfonyl chloride | Triethylamine | THF | Ice bath to RT, 6h | 86 | cbijournal.com |

| Various Amines | p-Toluenesulfonyl chloride | None | None | Microwave | >90 | rsc.org |

| Heteroaryl Amines | Benzene sulfonyl chloride | Pyridine | Acetone | N/A | Good to Excellent | researchgate.net |

Nucleophilic Substitution and Coupling Strategies for Sulfonamide Formation

Beyond the classical sulfonyl chloride route, various coupling strategies have been developed for S-N bond formation. Transition metal-catalyzed cross-coupling reactions, in particular, have provided powerful tools for synthesizing sulfonamides, especially N-aryl sulfonamides. researchgate.net

Palladium- and nickel-catalyzed C-N cross-coupling reactions allow for the arylation of sulfonamides with aryl halides, offering a versatile route to complex derivatives. researchgate.net Similarly, the Chan-Evans-Lam (CEL) reaction, which employs copper catalysts, facilitates the coupling of sulfonamides with arylboronic acids under mild, often aerobic conditions. rsc.org These methods are valuable for introducing aryl groups onto the sulfonamide nitrogen.

Alternative strategies bypass the use of pre-functionalized starting materials. For example, metal-free oxidative coupling reactions between sodium sulfinates and amines can produce sulfonamides. cbijournal.com Another innovative approach involves the direct synthesis of N-arylsulfonamides from abundant and stable nitroarenes through reductive coupling reactions catalyzed by metals like palladium or iron. tandfonline.com

Functionalization and Derivatization of the this compound Core

Once the core sulfonamide scaffold is assembled, its properties can be fine-tuned through further chemical modifications. These derivatizations can occur at the sulfonamide nitrogen, the benzene ring, or by incorporating the entire moiety into larger molecular constructs.

N-Alkylation and N-Arylation of Sulfonamide Nitrogen

The hydrogen atom on the sulfonamide nitrogen (-SO₂NH-) is acidic and can be substituted with alkyl or aryl groups to modulate the compound's physicochemical properties.

N-Alkylation is commonly achieved by reacting the parent sulfonamide with an alkyl halide in the presence of a base. tandfonline.com To overcome issues like slow reaction rates and the use of hazardous reagents, polymer-supported methods have been developed, where the sulfonamide is anchored to an anion exchange resin before reacting with the alkyl halide, simplifying purification. tandfonline.com More advanced and atom-economical methods utilize alcohols as alkylating agents via "borrowing hydrogen" or "hydrogen autotransfer" mechanisms. ionike.com These reactions are catalyzed by transition metals such as ruthenium, manganese, or iron and produce water as the only byproduct. ionike.comorganic-chemistry.org

N-Arylation of the sulfonamide nitrogen has been advanced through the development of efficient cross-coupling methodologies. While palladium-catalyzed reactions have been a mainstay, nickel-catalyzed systems have emerged as a powerful alternative for coupling sulfonamides with (hetero)aryl chlorides. researchgate.net Transition-metal-free approaches have also been reported, using o-silylaryl triflates that generate aryne intermediates under mild conditions with a fluoride (B91410) source like CsF. organic-chemistry.orgnih.gov

| Reaction Type | Reagents | Catalyst System | Key Features | Reference(s) |

| N-Alkylation | Alkyl Halides | Anion Exchange Resin | Simplified purification, high yields | tandfonline.com |

| N-Alkylation | Benzylic Alcohols | FeCl₂/K₂CO₃ | "Borrowing hydrogen" method, high yields (>90%) | ionike.com |

| N-Alkylation | Primary Alcohols | Mn(I) PNP pincer complex | "Borrowing hydrogen" method, efficient | organic-chemistry.org |

| N-Arylation | Aryl Bromides | Ni(cod)(DQ) | Ligand-free, C-N cross-coupling | organic-chemistry.org |

| N-Arylation | o-Silylaryl Triflates | CsF (Fluoride source) | Transition-metal-free, mild conditions | organic-chemistry.orgnih.gov |

| N-Arylation | Arylboron Nucleophiles | Copper Catalyst | Chan-Evans-Lam (CEL) cross-coupling | rsc.org |

Modification of the Benzene Ring: Introduction of Diverse Substituents

Introducing new functional groups onto the benzene ring of the this compound core is a key strategy for exploring structure-activity relationships. The existing methylamino and sulfonamide groups act as directing groups in electrophilic aromatic substitution reactions, influencing the position of incoming substituents.

Late-stage functionalization techniques are particularly valuable as they allow for the diversification of complex molecules at a late point in the synthesis. nih.gov One innovative method involves the activation of a primary sulfonamide using a pyrylium (B1242799) salt (Pyry-BF₄). This reagent converts the chemically robust sulfonamide group back into a highly reactive sulfonyl chloride. nih.gov This in situ generated sulfonyl chloride can then react with a wide range of nucleophiles to introduce new functionalities, effectively enabling the modification of the sulfonyl portion of the molecule. This approach tolerates a wide variety of sensitive functional groups, making it suitable for complex drug-like molecules. nih.gov Furthermore, C-H activation strategies are being developed to directly functionalize the aromatic ring without the need for pre-existing functional groups, offering a highly efficient route to novel analogues. nih.gov

Synthesis of Hybrid Molecules Incorporating this compound Moieties

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. dergipark.org.tr This approach aims to produce compounds with improved affinity, better selectivity, or a dual mode of action that can address multiple biological targets simultaneously. dergipark.org.tr Sulfonamide scaffolds are frequently incorporated into such hybrids due to their favorable pharmacological profiles. nih.gov

The synthesis of these hybrids typically involves coupling a pre-formed this compound derivative with another biologically active molecule. For example, researchers have synthesized hybrid compounds by linking sulfonamides to benzothiazole (B30560) scaffolds, which are known to possess a wide spectrum of pharmacological activities. dergipark.org.tr In another study, novel hybrids were created by connecting a benzene sulfonamide moiety to the pleuromutilin (B8085454) antibiotic core, resulting in compounds with significantly enhanced antibacterial activity against drug-resistant Gram-positive bacteria. nih.gov The synthetic linkage can be an amide bond, an ether, or other stable covalent connections, achieved through standard coupling reactions.

| Hybrid Scaffold | Coupled Pharmacophore | Synthetic Strategy | Potential Application | Reference(s) |

| Sulfonamide-Benzothiazole | Benzothiazole | Series of reactions starting from 2-aminobenzothiazole | Anticancer, Antimicrobial | dergipark.org.tr |

| Sulfonamide-Pleuromutilin | Pleuromutilin | Modification at the C14 side chain of pleuromutilin | Antibacterial | nih.gov |

| Sulfonamide-Coumarin/Indole | Coumarin, Indole, etc. | Various coupling reactions | Antitumor, and others | nih.gov |

Modern Synthetic Techniques Applied to Benzenesulfonamide (B165840) Chemistry

The synthesis of benzenesulfonamides, including this compound and its analogues, has evolved significantly with the advent of modern organic chemistry techniques. These methods offer improvements in efficiency, atom economy, and environmental impact over traditional approaches, which often rely on the reaction of arylsulfonyl chlorides with amines. nih.gov

Cascade and Multicomponent Reactions in Analog Design

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are powerful strategies for the efficient construction of complex molecules from simple starting materials in a single operation. nih.govresearchgate.net These approaches are characterized by high atom economy, reduced waste generation, and operational simplicity, making them highly desirable in modern synthetic chemistry. nih.gov While the direct synthesis of this compound via a one-pot cascade reaction is not extensively documented, the principles are widely applied to create diverse libraries of structurally related sulfonamide analogues. nih.govbohrium.com

For instance, a cascade Ugi/Wittig cyclization has been utilized for a four-component reaction to synthesize polysubstituted thiazoles, demonstrating the power of MCRs in creating complex heterocyclic systems. nih.gov Similar strategies can be envisioned for benzenesulfonamide chemistry, where a sulfonyl-containing building block is incorporated in an MCR to rapidly generate a library of analogues. The key advantage is the ability to introduce multiple points of diversity in a single step, which is invaluable for medicinal chemistry and drug discovery programs.

Key features of these methodologies include:

Complexity Generation: Simple starting materials are converted into complex molecular architectures in one pot.

Diversity: By varying the individual components in an MCR, a wide range of analogues can be synthesized from a common set of precursors.

One example of a cascade approach involves the palladium-catalyzed synthesis of 2,4-disubstituted thiazoles from α-thiocyanomethyl ketones and arylboronic acids, showcasing a ligand-free method for C-C bond formation in a cascade sequence. nih.gov Adapting such a strategy to include a benzenesulfonamide moiety could provide a novel route to complex derivatives.

Oxidative Approaches to S-N Bond Formation

The formation of the sulfur-nitrogen (S-N) bond is the key step in the synthesis of any sulfonamide. Traditional methods typically involve the reaction of a pre-formed sulfonyl chloride with an amine. Modern oxidative approaches provide a more direct and often milder alternative, starting from more readily available sulfur-containing precursors like thiols or sulfinic acids. researchgate.netorganic-chemistry.org These reactions proceed through the in-situ generation of a reactive sulfur species that is then trapped by an amine.

Oxidative S-N coupling reactions can be broadly categorized based on the starting materials and oxidants used. researchgate.net Common sulfur reagents include thiols, sulfinic acids and their salts, and sulfonyl hydrazides. researchgate.net A variety of oxidants can be employed, and the choice of oxidant is crucial for the reaction's success.

A significant advancement is the development of metal-free oxidative coupling reactions. For example, iodine-catalyzed oxidative coupling of sulfonyl hydrazides and amines provides a direct route to sulfonamides. nih.gov Another metal-free approach utilizes I2O5 to mediate the direct construction of sulfonamides from thiols and amines. nih.gov

Dual copper and visible-light catalysis has been employed for the S(O)2–N coupling between phenylsulfinic acid derivatives and aryl azides. nih.gov This method is notable for its mild, redox-neutral conditions and its mechanistic departure from classical nucleophilic substitution pathways. The reaction is believed to proceed through the generation of a triplet nitrene from the azide, which then couples with a sulfonyl radical. nih.gov

| Starting Material (Sulfur) | Starting Material (Nitrogen) | Reagent/Catalyst | Key Feature |

| Thiols | Amines | I2O5 (Iodine(V) oxide) | Metal-free, direct oxidative coupling. nih.gov |

| Sulfonyl Hydrazides | Amines | Iodine (Catalytic) | Metal-free synthesis. nih.gov |

| Phenylsulfinic Acids | Aryl Azides | Copper and Visible Light | Mild, redox-neutral conditions; proceeds via radical coupling. nih.gov |

| Thiols | Amines | N-Chlorosuccinimide (NCS) | In situ generation of sulfonyl chlorides. organic-chemistry.org |

Environmentally Benign and Catalytic Synthesis Protocols

A major focus of modern synthetic chemistry is the development of "green" methodologies that minimize environmental impact. scispace.com In the context of benzenesulfonamide synthesis, this translates to using non-toxic catalysts, recyclable reagents, and environmentally friendly solvents like water, or avoiding solvents altogether. scispace.comrsc.org

Catalytic approaches are central to green chemistry as they reduce the amount of waste generated from stoichiometric reagents. For example, a magnetically separable graphene-based nanohybrid (CoFe@rGO) has been developed as a recyclable catalyst for the synthesis of benzenesulfonamide derivatives. scispace.com This catalyst promotes the ring-opening of aziridines with amines under solvent-free conditions, offering short reaction times, high yields, and the ability to be reused for multiple cycles without significant loss of activity. scispace.com Iron(III) chloride (FeCl3), an inexpensive and environmentally benign catalyst, has been used for the synthesis of various functionalized indene (B144670) derivatives from N-benzylic sulfonamides. organic-chemistry.org

The use of green solvents is another cornerstone of environmentally benign synthesis. Water has been successfully used as a solvent for the synthesis of sultams (cyclic sulfonamides), driven by a base and heat. rsc.org In other cases, dimethyl carbonate (DMC) has been employed as a green solvent for the reaction of sulfonamides with amides to produce sulfonylureas. organic-chemistry.org

| Method | Catalyst/Reagent | Solvent | Key Advantages |

| Aziridine Ring Opening | CoFe@rGO Nanohybrid | Solvent-free | Recyclable magnetic catalyst, high yields, short reaction times. scispace.com |

| N-Benzylic Sulfonamide Reaction | FeCl3 | Not specified | Cost-effective, environmentally friendly catalyst. organic-chemistry.org |

| Sultam Synthesis | Base (e.g., NaOH) | Water | Use of an environmentally friendly solvent. rsc.org |

| Sulfonylurea Synthesis | None | Dimethyl Carbonate (DMC) | Use of a green solvent, efficient at room temperature. organic-chemistry.org |

| Triazine-Sulfonamide Conjugates | Sodium Carbonate | Water | Elimination of organic solvents, high yields, simple product isolation. mdpi.com |

Strategies for Combinatorial Library Generation and Scaffold Diversification

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of structurally related compounds (a "library"). nih.govchimia.ch These libraries are then screened for biological activity to identify lead compounds. The benzenesulfonamide scaffold is a common feature in many pharmaceuticals, and combinatorial strategies are frequently employed to explore the structure-activity relationships (SAR) of this class of compounds. nih.gov

The core principle of combinatorial synthesis is to systematically combine a set of building blocks around a central scaffold. chempedia.inforsc.org For a benzenesulfonamide library, the scaffold could be the benzenesulfonamide core itself, with diversity introduced by varying the substituents on the aromatic ring and on the sulfonamide nitrogen.

Key considerations in designing combinatorial libraries include:

Scaffold Diversity: While a single scaffold can generate a large library, a collection of smaller libraries based on different scaffolds often provides greater chemical diversity and a higher chance of interacting with various biological targets. chimia.ch

Chemistry Validation: The synthetic reactions used to build the library must be robust, high-yielding, and compatible with a wide range of functional groups present in the building blocks. chimia.ch

Purification and Analysis: Efficient methods for purifying and characterizing the library members are essential. Mixture-based libraries can streamline the screening process by testing pools of compounds simultaneously. nih.gov

An example of scaffold diversification can be seen in the synthesis of triazinyl-substituted benzenesulfonamide conjugates. mdpi.comnih.gov Here, the benzenesulfonamide moiety is attached to a 1,3,5-triazine (B166579) ring, which then allows for the introduction of further diversity by reacting the remaining positions on the triazine with various nucleophiles, such as amino acids. mdpi.com This strategy creates a library of compounds where the benzenesulfonamide "warhead" is presented on a diversified molecular framework, allowing for the fine-tuning of properties like solubility, cell permeability, and target binding affinity.

| Strategy | Core Scaffold | Building Blocks | Goal |

| Scaffold Ranking | Various Scaffolds | Diverse functional groups | Rapidly assess multiple chemical scaffolds for broad-spectrum activity. nih.gov |

| Scaffold Diversification | Benzenesulfonamide | 1,3,5-Triazine, Amino Acids | Explore SAR by modifying the molecular framework presenting the core pharmacophore. mdpi.comnih.gov |

| Fragment-Based Design | Custom Scaffolds | Substituents chosen to fit a target's binding site | Generate a virtual library for computational screening before synthesis. chempedia.info |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methylamino Benzene 1 Sulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmenthyphadiscovery.comcore.ac.uk

NMR spectroscopy is a powerful, non-destructive method for elucidating the detailed structure of organic molecules. slideshare.net By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the carbon-hydrogen framework and deduce the connectivity of atoms within a molecule. hyphadiscovery.comcore.ac.uk

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In derivatives of 2-(methylamino)benzene-1-sulfonamide, distinct signals corresponding to aromatic protons, the N-H proton of the sulfonamide, and the N-methyl protons are observed. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the splitting pattern, governed by the coupling constant (J) in Hertz (Hz), reveals adjacent protons.

Protons on the benzene (B151609) ring typically appear in the aromatic region, generally between δ 6.5 and 8.5 ppm. researchgate.net The proton of the sulfonamide N-H group is often observed as a deshielded singlet in the range of δ 9–12 ppm. nih.gov For example, in the spectrum of 4-methyl-N-(ethanamine)-benzenesulfonamide, the aromatic protons appear as multiplets at δ 7.31 and 7.70 ppm. ctppc.org Similarly, the N-H proton signal for a sulfonamide derivative was recorded at δ 11.03 ppm. researchgate.net

Table 1: Representative ¹H-NMR Data for Benzenesulfonamide (B165840) Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Example Compound |

|---|---|---|---|---|

| Aromatic C-H | 7.31 - 7.70 | ddd | 8.0, 1.8, 0.4 | 4-methyl-N-(ethanamine)-benzenesulfonamide ctppc.org |

| Aromatic C-H | 7.64 - 7.18 | d, m | 8.0 | 4-Methyl-N-(2-methoxyphenyl)benzenesulfonamide rsc.org |

| Sulfonamide N-H | ~10.23 | s | - | N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide rsc.org |

| N-CH₃ | 2.96 | s | - | N-Methyl-N-(4-methoxyphenyl)methanesulfonamide rsc.org |

This table is generated based on data for representative benzenesulfonamide derivatives. Actual values for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound derivatives, signals for the aromatic carbons, the N-methyl carbon, and any other carbons in substituents are observed.

Aromatic carbons typically resonate in the δ 110-150 ppm region. For instance, in the ¹³C-NMR spectrum of 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide, aromatic carbon signals appear at δ 114.6, 125.7, 128.4, 128.8, 129.3, 137.4, 139.4, and 158.2 ppm. rsc.org The carbon atom of a methyl group attached to a nitrogen (N-CH₃) would be expected in a more upfield region, as seen in N-methyl-N-(4-methoxyphenyl)methanesulfonamide where it appears at δ 38.7 ppm. rsc.org

Table 2: Representative ¹³C-NMR Data for Benzenesulfonamide Derivatives

| Carbon Type | Chemical Shift (δ, ppm) | Example Compound |

|---|---|---|

| Aromatic C-S | ~135-140 | N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide scielo.br |

| Aromatic C-H | ~114-130 | 4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide rsc.org |

| Aromatic C-N | ~129 | N-Methyl-N-(4-methoxyphenyl)methanesulfonamide rsc.org |

| N-CH₃ | ~38.7 | N-Methyl-N-(4-methoxyphenyl)methanesulfonamide rsc.org |

This table is generated based on data for representative benzenesulfonamide derivatives. Actual values for this compound may vary.

Two-Dimensional NMR Techniques for Connectivity Elucidation

While ¹H and ¹³C-NMR spectra identify the types of protons and carbons, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between them. core.ac.uk

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. core.ac.ukresearchgate.net It is used to trace out proton-proton spin systems, for example, to confirm the substitution pattern on the benzene ring by observing which aromatic protons are adjacent.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (and sometimes longer). core.ac.uk This is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), such as the carbon atom bonded to the sulfur of the sulfonamide group. core.ac.uk

Together, these 2D NMR techniques allow for the unambiguous assembly of the molecular structure of this compound derivatives. hyphadiscovery.com

Vibrational Spectroscopy for Functional Group Characterizationctppc.orgkau.edu.sa

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

In the FTIR spectrum of a this compound derivative, key absorption bands confirm the presence of the sulfonamide and methylamino groups. The sulfonamide group (SO₂NH) gives rise to two particularly strong and characteristic stretching vibrations for the S=O bonds.

N-H Stretch: The stretching vibration of the N-H bond in the secondary amine and sulfonamide typically appears in the region of 3200-3400 cm⁻¹. nih.gov

S=O Stretches: The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are strong and readily identifiable. The asymmetric stretch occurs at a higher frequency, typically around 1330-1350 cm⁻¹, while the symmetric stretch is found near 1150-1170 cm⁻¹. nih.govresearchgate.net

S-N Stretch: The sulfonamide S-N stretching vibration is observed in the 930-940 cm⁻¹ region. ctppc.orgnih.gov

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Bands for Benzenesulfonamide Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3400 nih.gov |

| Aromatic C-H | Stretching | 3000 - 3100 nih.gov |

| SO₂ | Asymmetric Stretching | 1330 - 1350 researchgate.net |

| SO₂ | Symmetric Stretching | 1150 - 1170 researchgate.net |

| S-N | Stretching | 930 - 940 ctppc.orgnih.gov |

This table is generated based on data for representative benzenesulfonamide derivatives.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysisnih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. nih.gov

For this compound derivatives, electrospray ionization (ESI) is a common technique used to generate the protonated molecule [M+H]⁺. The accurate mass of this ion confirms the elemental composition of the molecule.

Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecule fragments in predictable ways that are characteristic of the sulfonamide structure. nih.gov Key fragmentation pathways for aromatic sulfonamides include:

Loss of Sulfur Dioxide (SO₂): A common and diagnostic fragmentation pathway for many aromatic sulfonamides involves the neutral loss of 64 Da, corresponding to SO₂. nih.gov This occurs through a rearrangement process in the gas phase. nih.gov

Cleavage of the S-N Bond: Dissociation of the sulfur-nitrogen bond is another primary fragmentation route, leading to ions corresponding to the amine and the benzenesulfonyl portions of the molecule. researchgate.net

Cleavage of the Ar-S Bond: Fission of the bond between the benzene ring and the sulfur atom can also occur, yielding characteristic fragment ions.

The analysis of these fragment ions allows for the confirmation of the sulfonamide core structure and the identification of substituents on both the aromatic ring and the sulfonamide nitrogen. nih.gov

Table 4: Common Mass Spectrometric Fragmentations for Benzenesulfonamides

| Precursor Ion | Fragmentation Pathway | Neutral Loss | Characteristic of |

|---|---|---|---|

| [M+H]⁺ | Rearrangement and Elimination | SO₂ (64 Da) | Aromatic Sulfonamide Core nih.gov |

| [M+H]⁺ | S-N Bond Cleavage | R¹R²NH | Benzenesulfonyl Moiety researchgate.net |

This table describes general fragmentation patterns observed for the benzenesulfonamide class of compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of this compound derivatives. By providing highly accurate mass measurements, typically with sub-ppm error, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments.

In the analysis of this compound, the protonated molecule [M+H]⁺ would be a primary focus. The high mass accuracy of HRMS helps to distinguish it from other compounds with the same nominal mass. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural insights. Common fragmentation pathways for benzenesulfonamides include the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂) or sulfur monoxide (SO). For this compound, characteristic fragment ions would be expected from the loss of the methylamino group or cleavage of the sulfonamide moiety from the benzene ring.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M+H]⁺ | C₈H₁₃N₂O₂S⁺ | 187.0692 |

| [M-CH₃NH]⁺ | C₇H₈NO₂S⁺ | 156.0270 |

| [M-SO₂]⁺ | C₈H₁₃N₂⁺ | 123.1073 |

| [C₆H₅NHCH₃]⁺ | C₇H₁₀N⁺ | 108.0808 |

Note: The predicted m/z values are based on theoretical calculations and may vary slightly in experimental conditions.

Electronic Absorption Spectroscopy for Conjugation and Chromophore Analysis

Electronic absorption spectroscopy, particularly UV-Vis spectroscopy, is employed to investigate the electronic transitions within a molecule, providing information about its conjugation and chromophoric groups.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of its aromatic system. The benzene ring is the primary chromophore, and its absorption is influenced by the attached methylamino and sulfonamide groups. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) and can also affect the molar absorptivity (ε).

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Chromophore |

| π → π | ~230-250 | Benzene Ring |

| π → π | ~270-290 | Benzene Ring with Substituents |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the nature of intermolecular interactions in the crystal lattice.

Although a crystal structure for this compound is not publicly available, analysis of related N-substituted benzenesulfonamide structures from the Cambridge Structural Database provides valuable insights into the expected molecular geometry. nih.govnih.govtandfonline.comnsf.govresearchgate.netresearchgate.netresearchgate.net The sulfonamide group typically adopts a tetrahedral geometry around the sulfur atom. The S-N bond length and the conformation relative to the benzene ring are key structural parameters. In many N-substituted sulfonamides, the molecules are linked in the crystal by hydrogen bonds involving the sulfonamide group. nih.gov

Table 3: Typical Bond Lengths and Angles for N-Substituted Benzenesulfonamides

| Parameter | Typical Value |

| S=O Bond Length | 1.42 - 1.45 Å |

| S-N Bond Length | 1.61 - 1.64 Å |

| S-C (aromatic) Bond Length | 1.75 - 1.78 Å |

| O-S-O Bond Angle | ~120° |

| N-S-C Bond Angle | ~107° |

| C-S-O Bond Angle | ~108° |

Note: These are generalized values from related structures and may differ for the specific compound.

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a reversed-phase HPLC method would be most suitable. In this mode, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound can be adjusted by varying the composition of the mobile phase. A gradient elution, where the solvent composition is changed over time, can be employed to achieve better separation of components with different polarities. nih.govresearchgate.netwu.ac.thwu.ac.th A UV detector is commonly used for the detection of aromatic compounds like this compound. researchgate.netwu.ac.th

Table 4: Exemplary HPLC Method Parameters for the Analysis of Aromatic Sulfonamides

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of this compound, which may have limited volatility due to its polar nature, derivatization might be necessary to increase its volatility and improve its chromatographic behavior. nih.gov A common derivatization agent for sulfonamides is a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a methylating agent.

The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. A non-polar or medium-polar capillary column, such as one coated with a phenyl-methylpolysiloxane, would likely be suitable. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides both retention time and mass spectral data, aiding in the positive identification of the compound and any impurities. nih.gov

Table 5: Illustrative GC-MS Parameters for the Analysis of Derivatized Sulfonamides

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Computational and Theoretical Chemistry Investigations of 2 Methylamino Benzene 1 Sulfonamide Systems

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are employed to understand the electronic structure of a molecule, which fundamentally governs its physical properties and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govnih.gov It is frequently used to determine the most stable three-dimensional arrangement of atoms (conformation) by optimizing the molecular geometry to find the lowest energy state. mkjc.in For benzenesulfonamide (B165840) derivatives, DFT calculations can elucidate key structural parameters. nih.gov

These studies provide precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate various molecular properties, including the distribution of electron density, dipole moment, and atomic charges. This information helps in understanding how the molecule will interact with its environment. For instance, the analysis of a benzenesulfonamide derivative using the B3PW91/6-31g(d,p) basis set has provided detailed insights into its optimized geometric parameters. mkjc.in The stability of such molecules, often arising from hyperconjugative interactions and charge delocalization, can be analyzed using methods like Natural Bond Orbital (NBO) analysis. nih.gov

Table 1: Illustrative Molecular Properties of a Benzenesulfonamide Derivative Calculated via DFT This table presents typical data obtained from DFT calculations and is intended to be representative of the class of compounds to which 2-(Methylamino)benzene-1-sulfonamide belongs.

| Parameter | Representative Value | Description |

| Optimized Energy | -34694.5 eV | The total electronic energy of the molecule in its most stable conformation. |

| Dipole Moment | 1.5 - 4.0 Debye | A measure of the molecule's overall polarity. |

| S-O Bond Length | ~1.45 Å | The distance between the sulfur and oxygen atoms in the sulfonyl group. |

| S-N Bond Length | ~1.65 Å | The distance between the sulfur and nitrogen atoms of the sulfonamide group. |

| C-S-N Bond Angle | ~107° | The angle formed by the carbon, sulfur, and nitrogen atoms. |

| O-S-O Bond Angle | ~120° | The angle between the two oxygen atoms and the central sulfur atom. mkjc.in |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict and explain the outcomes of chemical reactions. youtube.comucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ufla.br

The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilic potential. youtube.commdpi.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilic potential. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. mkjc.inresearchgate.net A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In contrast, a small energy gap indicates that the molecule is more reactive. mdpi.com For sulfonamide derivatives, calculated HOMO and LUMO energies show that charge transfer can occur within the molecule, which is a key aspect of its reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Benzenesulfonamide System This table shows typical FMO data calculated for sulfonamide compounds. The values help in assessing the chemical reactivity and kinetic stability of molecules like this compound.

| Orbital Parameter | Representative Energy Value (eV) | Implication for Reactivity |

| EHOMO | -6.5 to -7.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.5 to 5.5 eV | ELUMO - EHOMO; a larger gap indicates higher stability and lower reactivity. nih.govresearchgate.net |

Molecular Modeling and Simulation Approaches to Biological Interactions

Molecular modeling techniques are essential for predicting how a potential drug molecule, or ligand, might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. nih.gov This method is crucial for understanding the non-covalent interactions that stabilize the ligand-protein complex, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govresearchgate.net The primary outputs of a docking study are the binding pose and a scoring function that estimates the binding affinity, typically expressed in kcal/mol. rsc.org

For sulfonamide derivatives, common biological targets include enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase. nih.govsmolecule.comnih.gov Docking studies on triazole benzene (B151609) sulfonamide derivatives with human carbonic anhydrase IX, for example, have revealed binding affinities around -8.1 to -9.2 kcal/mol, with key interactions involving residues such as Gln92, Thr200, and His68. nih.govrsc.org These studies help identify the specific amino acids that are crucial for binding and provide a structural basis for designing more potent and selective inhibitors.

Table 3: Illustrative Molecular Docking Results of a Sulfonamide Ligand with a Target Protein This table provides a hypothetical example of docking results for a compound like this compound with a representative enzyme target, highlighting the type of information generated.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Carbonic Anhydrase II | -8.5 | His94, His96, His119 | Coordination with Zn2+ ion |

| Gln92, Thr199 | Hydrogen Bonding | ||

| Val121, Leu198, Trp209 | Hydrophobic Interactions |

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction models are used to computationally estimate these properties, helping to identify promising compounds and reduce late-stage failures in drug development. nih.govsemanticscholar.org These models predict various parameters related to a molecule's journey through the body.

Key predicted properties include intestinal absorption (often modeled by Caco-2 cell permeability), the ability to cross the blood-brain barrier (BBB), and adherence to empirical rules for drug-likeness, such as Lipinski's Rule of Five. nih.govnih.gov For instance, studies on benzenesulfonamide derivatives have used online servers to evaluate their ADMET profiles, confirming their potential bioavailability. nih.gov A study on 4-(2-Aminoethyl)benzene sulfonamide calculated a Caco-2 permeability value of -5.473, suggesting low permeability. cerradopub.com.br

Table 4: Representative In Silico ADME Profile for a Benzenesulfonamide Derivative This table displays a typical set of ADME parameters predicted computationally for a molecule in the class of this compound. Toxicity-related predictions are excluded.

| ADME Property | Predicted Value/Descriptor | Interpretation |

| Molecular Weight | < 500 g/mol | Complies with Lipinski's rules. |

| LogP (Lipophilicity) | 2 - 3 | Optimal range for good absorption and permeability. |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's rules (≤ 5). |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rules (≤ 10). |

| Caco-2 Permeability | Low to Medium | Predicts the rate of absorption across the intestinal wall. cerradopub.com.br |

| Blood-Brain Barrier (BBB) Penetration | Medium | Indicates the likelihood of the compound crossing into the central nervous system. nih.gov |

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD is used to assess the stability of the binding pose predicted by docking and to analyze the flexibility of both the ligand and the protein's active site. nih.govnih.gov

By simulating the complex in a realistic environment (typically in water), MD can confirm whether key interactions, such as hydrogen bonds, are stable and persistent throughout the simulation. nih.govnih.gov Analyses of MD trajectories include calculating the Root Mean Square Deviation (RMSD) of the ligand to measure the stability of its pose and the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions. rsc.org For example, 100-nanosecond MD simulations of a triazole benzene sulfonamide derivative bound to carbonic anhydrase IX confirmed its stable binding in the active site through both hydrophobic and hydrophilic interactions. rsc.org These simulations provide a deeper understanding of the binding mechanism that cannot be obtained from static models alone. mdpi.com

Predictive Computational Chemistry for Synthetic Route Design and Optimization

The intersection of computational chemistry and synthetic organic chemistry has revolutionized the approach to designing and optimizing synthetic pathways for target molecules like this compound. dtic.mil By leveraging sophisticated algorithms and theoretical models, chemists can now predict viable synthetic routes and refine reaction conditions with greater accuracy and efficiency, thereby minimizing experimental trial and error. dtic.mil

Computer-Aided Synthesis Planning (CASP) represents a cornerstone of this predictive approach. chimia.ch These programs deconstruct a target molecule into simpler, commercially available precursors through a process known as retrosynthesis. nih.gov Modern CASP tools often employ a combination of expert-coded reaction rules and machine learning models trained on vast databases of known chemical reactions, such as Reaxys. chimia.chnih.gov

Several software platforms have been developed to perform these complex analyses, each with unique features and underlying methodologies.

Table 1: Comparison of Selected Computer-Aided Synthesis Planning (CASP) Tools

| Software/Platform | Underlying Methodology | Key Features |

|---|---|---|

| ASKCOS | Template-based and Machine Learning | Open-source suite; predicts retrosynthesis, reaction conditions, and molecular properties. dtic.milmit.edu |

| AiZynthFinder | Monte Carlo Tree Search & Neural Networks | Open-source; predicts synthetic routes; can be trained on user-provided datasets. wikipedia.org |

| Synthia™ (formerly Chematica) | Expert-coded chemical rules | Commercial software; analyzes millions of synthetic pathways, considering factors like stereochemistry and protecting groups. synthiaonline.com |

| IBM RXN | Neural Network (Transformer Model) | Freely accessible cloud-based service; predicts chemical reactions and generates retrosynthesis pathways from data in patent literature. wikipedia.org |

Once a promising synthetic route is identified, computational chemistry offers powerful tools for its optimization. For instance, a plausible retrosynthetically derived route for this compound could involve the reaction of a suitable precursor with a methylating agent.

Table 2: Example of a Computationally Predicted Retrosynthetic Route for this compound

| Target Molecule | Disconnection Strategy | Proposed Precursors | Potential Synthesis Step |

|---|---|---|---|

| This compound | C-N bond formation (Methylation) | 2-Aminobenzene-1-sulfonamide | Reaction with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base. |

Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in optimizing the proposed reaction steps. mkjc.in DFT calculations can elucidate detailed reaction mechanisms, identify transition state structures, and compute activation energies for both the desired reaction and potential side reactions. mkjc.in This information is crucial for selecting the optimal reaction conditions—such as temperature, solvent, and catalyst—to maximize the yield of the target product and minimize the formation of impurities. dtic.mil

For example, in the methylation of 2-aminobenzene-1-sulfonamide, DFT calculations could compare the energy barriers for N-methylation versus potential side reactions, such as methylation of the sulfonamide nitrogen or over-methylation. These theoretical insights guide the experimental setup towards conditions that favor the desired mono-N-methylated product.

Table 3: Hypothetical DFT-Calculated Parameters for Optimizing the Synthesis of this compound

| Reaction Parameter | Condition A (e.g., Non-polar solvent) | Condition B (e.g., Polar aprotic solvent) | Computational Insight |

|---|---|---|---|

| Activation Energy (Desired Product) | 25 kcal/mol | 20 kcal/mol | Condition B is predicted to have a faster reaction rate for the desired product. |

| Activation Energy (Side Product) | 28 kcal/mol | 27 kcal/mol | The energy barrier to the side product remains high in both conditions, suggesting good selectivity. |

| Predicted Yield | Moderate | High | Computational models predict a higher yield under Condition B due to the lower activation energy. dtic.mil |

| Solubility Prediction | Low | High | Precursor solubility is predicted to be higher in Condition B, favoring a homogeneous reaction mixture. dtic.mil |

Applications of the 2 Methylamino Benzene 1 Sulfonamide Scaffold in Chemical Biology and Advanced Materials Research

Development of Chemical Probes and Diagnostic Agents

The inherent structural features of the 2-(Methylamino)benzene-1-sulfonamide scaffold make it a valuable starting point for the development of sophisticated chemical probes and diagnostic agents. While direct applications of this specific molecule as a probe are not extensively documented, the broader class of sulfonamides is widely utilized in the design of fluorescent probes for biological imaging. nih.govrsc.org The sulfonamide group can be strategically incorporated into larger molecular systems, such as those containing naphthalimide fluorophores, to create probes capable of targeting and imaging specific cellular components or events. nih.gov

The development of such probes often involves conjugating the sulfonamide-containing molecule to a known tumor-targeting moiety, thereby creating a fluorescent probe with high affinity for cancer cells. nih.gov This approach allows for the noninvasive detection of tumors through fluorescent imaging. Furthermore, the principles of biosensor design, which often rely on specific molecular recognition events, can incorporate sulfonamide scaffolds. For instance, biosensors for detecting specific analytes like methylamine (B109427) have been developed using enzymatic recognition, a field where tailored organic molecules play a crucial role in signal transduction. nih.govnih.gov The this compound structure offers a versatile platform that can be chemically modified to create a diverse library of compounds for screening as potential diagnostic agents, including those for positron emission tomography (PET) imaging, where ligands with high affinity for specific biological targets are required. nih.gov

Ligand Design in Coordination Chemistry and Metal Complexes

The this compound scaffold is a compelling candidate for ligand design in coordination chemistry due to the presence of multiple potential donor atoms, including the nitrogen atoms of the methylamino and sulfonamide groups, as well as the oxygen atoms of the sulfonyl group. These sites can coordinate with a variety of metal ions to form stable metal complexes. nih.govresearchgate.net The formation of Schiff base derivatives from aminobenzenesulfonamides further expands the coordination possibilities, introducing an imine nitrogen that can also participate in metal binding. researchgate.net

Research on derivatives, such as 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide, has demonstrated the ability of these types of ligands to coordinate with transition metals like Zinc(II) and Copper(II). sciencepg.comresearchgate.net In such complexes, coordination often occurs through the imine nitrogen of the Schiff base and potentially other heteroatoms, leading to changes in the spectroscopic properties of the ligand. sciencepg.comresearchgate.net The infrared (IR) spectra of these complexes show a characteristic shift in the vibration frequency of the coordinated groups compared to the free ligand, indicating the formation of a metal-ligand bond. sciencepg.comresearchgate.net This ability to form stable complexes suggests that this compound and its derivatives can be used to develop new catalysts or materials with interesting electronic and magnetic properties.

| Compound | ν(C=N) of Azomethine |

|---|---|

| 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide (Ligand) | 1689.70 |

| Zn(II) Complex | 1674.27 |

| Cu(II) Complex | 1651.12 |

Precursors for Specialized Organic Syntheses (e.g., Sulfonylureas, Peptidomimetics)

The this compound structure serves as a key building block in the synthesis of more complex and biologically significant molecules, notably sulfonylureas and peptidomimetics.

Sulfonylureas: Benzenesulfonamide derivatives are fundamental precursors in the synthesis of sulfonylureas, a class of compounds with important pharmacological activities. The synthesis typically involves the reaction of a substituted benzenesulfonamide with an isocyanate. The versatility of the benzenesulfonamide starting material allows for the creation of a wide array of sulfonylurea derivatives with diverse biological properties. The general synthetic route provides a reliable method for accessing these valuable compounds.

Peptidomimetics: The sulfonamide group is increasingly being incorporated into the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but often have improved stability and bioavailability. The tetrahedral geometry of the sulfonamide moiety can act as a transition-state analogue for peptide bond hydrolysis, making sulfonamide-containing peptidomimetics potent enzyme inhibitors. researchgate.net The this compound scaffold can be incorporated into peptide-like structures through standard synthetic methodologies, offering a way to introduce conformational constraints and new interaction points for binding to biological targets. researchgate.net The synthesis of peptidomimetics containing an aryl sulfonamide motif is an active area of research, with methods being developed for the functionalization and macrocyclization of these structures. researchgate.net

Role as Protecting Groups in Complex Molecule Synthesis

In multi-step organic synthesis, the protection of reactive functional groups is often necessary to prevent unwanted side reactions. The arylsulfonyl group, a key feature of this compound, is a well-established protecting group for amines. Sulfonamides are known for their high stability to a wide range of reaction conditions, which makes them effective protecting groups.

However, this stability also presents a significant challenge when it comes to the deprotection step, which traditionally requires harsh conditions that may not be compatible with sensitive functional groups in a complex molecule. Recent advancements in synthetic methodology have focused on developing milder conditions for the cleavage of the N-S bond in sulfonamides. One promising approach is the use of electrochemical methods for the N–C bond cleavage of sulfonamides. acs.org This technique offers a mild, green, and controllable alternative to traditional chemical oxidants. Additionally, methods utilizing aluminum halides have been explored for the chemoselective cleavage of sulfonamides. acs.org The development of such milder deprotection strategies enhances the utility of sulfonamides as protecting groups and makes scaffolds like this compound more attractive for use in the synthesis of complex molecules.

Industrial and Agricultural Research Applications (General)

The benzenesulfonamide scaffold is not only important in medicinal chemistry but also finds applications in industrial and agricultural research. A significant area of application is in the development of herbicides. Certain N-(1,3,5-triazin-2-ylaminocarbonyl) arylsulfonamides have been patented as highly active herbicides with both pre-emergence and post-emergence activity. These compounds are particularly useful for the selective control of weeds in crops like wheat.

The general structure of these herbicidal compounds involves a benzenesulfonamide core linked to a triazine ring. While this compound is not specifically named in these patents, its structural similarity to the active compounds suggests that it could serve as a valuable intermediate or starting material for the synthesis of new herbicidal agents. The ongoing need for more effective and selective herbicides drives research into novel sulfonamide derivatives, and the this compound scaffold represents a promising platform for the discovery of new agrochemicals.

Future Research Directions and Emerging Trends in 2 Methylamino Benzene 1 Sulfonamide Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of sulfonamides, a cornerstone of medicinal chemistry, is undergoing a green transformation. tandfonline.com Future research on 2-(Methylamino)benzene-1-sulfonamide and its analogues will increasingly prioritize the development of novel synthetic pathways that are not only efficient but also environmentally sustainable. Traditional methods often rely on sulfonyl chlorides, which can be hazardous, and volatile organic solvents. researchgate.net Modern strategies aim to mitigate these issues.

Key areas of exploration include:

Water-based Synthesis: Utilizing water as a solvent offers a green alternative to traditional organic solvents. researchgate.net Methods for synthesizing sulfonamides from nitroarenes and sodium sulfinates in water have been developed, where the product's poor water solubility allows for simple recovery through filtration. researchgate.net

Metal-Free, One-Pot Reactions: Researchers are developing one-pot, two-step syntheses that avoid the need for transition metal catalysts. researchgate.net For instance, aryl amines can be generated in situ from nitroarenes and then coupled with sodium arylsulfinates to produce N-arylsulfonamides in moderate to good yields. researchgate.net

Alternative Solvents and Oxidants: Eco-friendly strategies include the use of sustainable solvents like ethanol, glycerol, and deep eutectic solvents (DES). researchgate.netrsc.org A general and mild method involves using sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant to convert thiols to sulfonyl chlorides in situ, which then react with amines to form sulfonamides. researchgate.netrsc.org This process features simple conditions and a solvent-free workup. researchgate.netrsc.org

Process Optimization with Quality by Design (QbD): A systematic approach using Response Surface Methodology (RSM) can optimize reaction conditions, such as base equivalence and temperature, to significantly reduce reaction times and minimize excess reagent usage. tandfonline.com One such optimized process uses lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base in an ethanol:water system, achieving excellent yields in minutes under mild conditions. tandfonline.com

These sustainable methodologies not only reduce the environmental impact of synthesizing this compound derivatives but also enhance efficiency and safety, aligning with the principles of green chemistry. tandfonline.comtandfonline.com

Advanced Computational Design and Virtual Screening of Next-Generation Analogues

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and screening of new molecular entities. For this compound, these in silico techniques are crucial for designing next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles.

Virtual Screening (VS): This method allows for the high-throughput screening of large compound libraries against a specific biological target. nih.govmdpi.com By simulating the docking of molecules into the active site of a target protein, VS can identify promising candidates for further experimental validation. nih.govnih.gov For instance, virtual screening has been used to screen sulfonamide derivatives against the main protease (Mpro) of coronaviruses and α-carbonic anhydrase in T. cruzi. nih.govmdpi.com

Pharmacophore-Based Screening: This approach identifies the essential three-dimensional arrangement of functional groups (a pharmacophore) required for biological activity. researchgate.netresearchgate.net A pharmacophore model derived from known active compounds can be used to screen databases for new molecules that fit the model, leading to the discovery of novel inhibitors. researchgate.netresearchgate.net This technique has been successfully applied to discover new antagonists for the 5HT7 receptor from libraries of aryl sulfonamide derivatives. researchgate.netresearchgate.net

Molecular Docking and Binding Analysis: Once potential candidates are identified, molecular docking studies provide detailed insights into their binding modes within the target's active site. nih.govmdpi.com This analysis helps to understand key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues, which is critical for optimizing the structure of analogues to enhance binding affinity and selectivity. researchgate.netmdpi.com

The table below illustrates findings from a typical computational study on sulfonamide derivatives, highlighting the type of data generated.

| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |

|---|---|---|---|---|

| Derivative A | Carbonic Anhydrase IX | -9.8 | His94, Leu199, Thr200 | Potent Inhibitor |

| Derivative B | Carbonic Anhydrase IX | -8.5 | His94, Gln92, Thr201 | Moderate Inhibitor |

| Derivative C | DHPS | -7.2 | Arg254, Lys220 | Potential Antibacterial |

| Derivative D | 5HT7 Receptor | -10.1 | Ser212, Tyr249 | Potent Antagonist |

These computational approaches accelerate the design-make-test-analyze cycle, allowing researchers to focus resources on the most promising analogues of this compound.

Identification and Validation of New Biological Targets and Pathways

The sulfonamide scaffold is renowned for its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including antibacterial, anticancer, antiviral, and anti-inflammatory effects. nih.govajchem-b.comnih.gov A key future direction for this compound research is the identification and validation of novel biological targets and pathways, moving beyond its known interactions.

Sulfonamides are well-established inhibitors of enzymes like carbonic anhydrases (CAs) and dihydropteroate (B1496061) synthase (DHPS). mdpi.comnih.gov The various isoforms of CAs, for example, are involved in numerous physiological and pathological processes, making them targets for conditions ranging from glaucoma to cancer. scispace.comresearchgate.net Specifically, tumor-associated isoforms like CA IX are significant targets for anticancer drug development. nih.gov

Emerging research is expanding the target landscape for sulfonamides to include:

Janus Kinase (JAK)/STAT Pathway: This pathway is crucial in immune response and cell growth, and its modulation by sulfonamide derivatives is a promising area for treating inflammatory diseases and cancers. nih.gov

Proteases: Inhibition of viral or bacterial proteases is a key strategy for developing anti-infective agents. nih.gov

Receptor Modulators: Sulfonamides can act as antagonists for receptors involved in cardiovascular regulation, such as angiotensin II and endothelin receptors, presenting opportunities for developing treatments for hypertension. cerradopub.com.br

Enzymes in Parasitic Diseases: Novel targets in parasites, such as α-carbonic anhydrase in Trypanosoma cruzi (the agent of Chagas disease), are being explored for drug repurposing of existing sulfonamides. mdpi.com

The identification of new targets for this compound will involve a combination of computational screening, proteomics, and phenotypic screening to uncover novel mechanisms of action and expand its therapeutic applicability.

Development of Multifunctional this compound Derivatives

Complex diseases like cancer, diabetes, and infectious diseases with high resistance rates often require combination therapies. An emerging trend in drug design is the development of single molecules that can modulate multiple targets simultaneously. rsc.org These multifunctional or "dual-acting" compounds can offer improved efficacy, reduced risk of drug resistance, and better patient compliance.

Future research on this compound will likely focus on creating such multifunctional derivatives. This can be achieved by designing hybrid molecules that combine the sulfonamide core with other pharmacophores known to inhibit different, but complementary, biological pathways.

Examples of this strategy in the broader sulfonamide class include:

Dual DHPS/DHFR Inhibitors: Bacterial resistance to sulfonamides (DHPS inhibitors) can be overcome by creating compounds that also inhibit dihydrofolate reductase (DHFR), another key enzyme in the same folate synthesis pathway. nih.govacs.org N-sulfonamide 2-pyridone derivatives have been designed to combine these inhibitory activities into a single molecule. nih.govacs.org

Multi-target Antidiabetic Agents: For diabetes, researchers are designing sulfonamides that can inhibit both α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, to better control blood glucose levels. rsc.org

Hybrid Anticancer Agents: By combining the sulfonamide moiety (known to inhibit carbonic anhydrase) with other structures that target different aspects of tumor biology, such as angiogenesis, researchers can create potent multi-targeted anticancer drugs. acs.org

The design of multifunctional this compound derivatives requires a deep understanding of the structural requirements for binding to multiple targets and careful optimization to balance the activity at each target.

Integration of Artificial Intelligence and Machine Learning in Sulfonamide Research

Artificial intelligence (AI) and machine learning (ML) are poised to dramatically accelerate the entire drug discovery pipeline, from initial design to clinical trials. nih.govnih.gov For sulfonamide research, these technologies offer powerful new capabilities.

High-Throughput Screening and Prediction: AI can screen vast virtual libraries of compounds much faster than traditional methods. youtube.comjournalijar.com ML algorithms can predict biological activity, toxicity, and pharmacokinetic properties (ADMET) based on molecular structure, allowing for the rapid prioritization of the most promising candidates for synthesis and testing. nih.govjogh.org

The table below summarizes the applications of AI/ML across different stages of drug discovery for sulfonamides.

| Discovery Stage | AI/ML Application | Potential Impact on Sulfonamide Research |

|---|---|---|

| Target Identification | Analyzing biological data to identify new targets | Discovering novel proteins/pathways for this compound derivatives to modulate. |

| Hit Identification | Generative models for de novo design; virtual screening | Creating and identifying novel, potent sulfonamide-based hit compounds. stanford.edu |

| Lead Optimization | Predicting ADMET properties and bioactivity | Refining lead compounds to improve drug-like properties and efficacy. |

| Synthesis | Predicting reaction outcomes and planning synthetic routes | Accelerating the synthesis of novel sulfonamide analogues. scitechdaily.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.